Dioctyl sulfide
Overview
Description
Dioctyl sulfide, also known as 1-(octylsulfanyl)octane, is an organosulfur compound with the molecular formula C16H34S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Dioctyl sulfide, also known as Di-n-octyl sulfide, primarily targets the gastrointestinal tract. It acts as a stool softener, making it easier for the body to pass stool .
Mode of Action
This compound works by reducing the surface tension of the stool, allowing more water and fat to penetrate the feces, which softens the stool and makes it easier to pass . This interaction with its targets results in a decrease in the strain and discomfort associated with constipation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the hydration and softening of stool. The compound acts as a surfactant, reducing the surface tension at the oil-water interface of the fecal material, which allows for enhanced incorporation of water and fat . This results in softer stool and easier defecation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound can be administered orally or rectally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the softening of stool and easing of defecation. By reducing the surface tension of the stool, this compound allows for more water and fat to be incorporated into the feces, resulting in softer stool and easier defecation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the hydration status of the individual, as adequate hydration is necessary for the compound to effectively soften the stool . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl sulfide can be synthesized through several methods. One common method involves the reaction of octyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone® under green conditions without using any metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of octyl alcohol with sulfur dichloride or sulfur monochloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dioctyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Dioctyl sulfide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dibutyl sulfide: Similar to dioctyl sulfide but with shorter alkyl chains.
Dibenzyl sulfide: Contains benzyl groups instead of octyl groups.
Diphenyl sulfide: Contains phenyl groups instead of octyl groups.
Uniqueness
This compound is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other sulfides. Its ability to form micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications, including drug delivery and nanoparticle synthesis .
Properties
IUPAC Name |
1-octylsulfanyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRGHGHQYWXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062594 | |
Record name | Octane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
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Molecular Weight |
258.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |
Record name | Di-n-octyl sulfide | |
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CAS No. |
2690-08-6 | |
Record name | Dioctyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2690-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dioctyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002690086 | |
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Record name | Dioctyl sulfide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65459 | |
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Record name | Octane, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Octane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWB0X6Z9EG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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